molecular formula C20H19ClN6O3 B2895521 N1-(2-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014047-72-3

N1-(2-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No. B2895521
CAS RN: 1014047-72-3
M. Wt: 426.86
InChI Key: IXEXMWCFVPDCJJ-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C20H19ClN6O3 and its molecular weight is 426.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study by Titi et al. (2020) discussed the synthesis, characterization, and biological activity of pyrazole derivatives, emphasizing their antitumor, antifungal, and antibacterial properties. The compounds were synthesized and characterized using various techniques, including X-Ray crystallography. The study confirmed the biological activity against breast cancer and microbes, illustrating the potential of these compounds in medical applications (Titi et al., 2020).

Anticancer and Antimicrobial Applications

Further research by Deohate and Palaspagar (2020) on pyrimidine linked pyrazole heterocyclics explored their synthesis under microwave irradiation and evaluated their insecticidal and antibacterial potential. This study highlights the compounds' effectiveness against certain microbial strains and pests, suggesting their utility in both medical and agricultural sectors (Deohate & Palaspagar, 2020).

Enzyme Inhibition for Therapeutic Use

Moreover, the discovery of specific enzyme inhibitors based on pyrazolo[3,4-d]pyrimidine scaffolds for treating cognitive disorders illustrates the chemical framework's versatility. Verhoest et al. (2012) detailed the design and discovery of a selective PDE9A inhibitor, showing promise in preclinical development for Alzheimer's disease. The selective inhibition of PDE9A suggests these compounds' potential in modulating cGMP signaling pathways, crucial for cognitive functions (Verhoest et al., 2012).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O3/c1-11-9-16(24-19(30)18(29)22-10-12-5-2-3-7-14(12)21)27(26-11)20-23-15-8-4-6-13(15)17(28)25-20/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,22,29)(H,24,30)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEXMWCFVPDCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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